molecular formula C9H6F2N2O2 B2396781 1-(difluoromethyl)-5-nitro-1H-indole CAS No. 1770141-59-7

1-(difluoromethyl)-5-nitro-1H-indole

Cat. No. B2396781
CAS RN: 1770141-59-7
M. Wt: 212.156
InChI Key: IQZYIGSIIILMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(difluoromethyl)-5-nitro-1H-indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The “difluoromethyl” group refers to a functional group in organic chemistry that has two fluorine atoms bound to a carbon atom . The “5-nitro” indicates the presence of a nitro group at the 5th position of the indole ring .


Synthesis Analysis

While specific synthesis methods for “1-(difluoromethyl)-5-nitro-1H-indole” are not available, difluoromethylation processes have been studied extensively . These processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Scientific Research Applications

Late-stage Difluoromethylation

The compound can be used in late-stage difluoromethylation processes . This is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Photocatalytic Difluoromethylation

“1-(difluoromethyl)-5-nitro-1H-indole” can be used in photocatalytic difluoromethylation reactions . These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Pharmaceutical Applications

The introduction of difluoromethyl groups in the last stages of synthetic protocols exerts positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are tenets of considerable importance in pharmaceutical, agrochemical, and materials science .

Protein Modification

An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could potentially be used to modify the properties of proteins for various applications.

Molecular Docking Studies

The compound can be used in molecular docking studies . The presence of aromatic residues may provide complexities in the binding process due to potential π-π stacking or hydrogen bonding interactions .

Scale-up Synthesis

The compound can be used in scale-up synthesis . This conversion could be readily carried out on the 5 mmol scale to obtain the desired product .

Safety and Hazards

While specific safety and hazard data for “1-(difluoromethyl)-5-nitro-1H-indole” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new difluoromethylation reagents . Future research may focus on further improving these methods and exploring the potential applications of difluoromethylated compounds in various fields, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

1-(difluoromethyl)-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-5-7(13(14)15)1-2-8(6)12/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZYIGSIIILMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C(F)F)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-5-nitro-1H-indole

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